molecular formula C12H15N3O2 B15303781 1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15303781
M. Wt: 233.27 g/mol
InChI Key: JVRFNGFPBQNEQH-UHFFFAOYSA-N
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Description

1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a hexahydropyrimidine ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine . This reaction proceeds through a Mannich reaction mechanism, leading to the formation of the hexahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hexahydropyrimidine derivatives.

Scientific Research Applications

1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2-ethyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to its hexahydropyrimidine ring fused with a phenyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern and structural features make it a valuable compound for various applications in medicinal chemistry and industrial synthesis.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-(5-amino-2-ethylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H15N3O2/c1-2-8-3-4-9(13)7-10(8)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17)

InChI Key

JVRFNGFPBQNEQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O

Origin of Product

United States

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